molecular formula C12H12N2O2 B1500635 Ethyl 6-methylquinazoline-2-carboxylate CAS No. 1159976-37-0

Ethyl 6-methylquinazoline-2-carboxylate

Cat. No.: B1500635
CAS No.: 1159976-37-0
M. Wt: 216.24 g/mol
InChI Key: FVFIWISFAUSWRI-UHFFFAOYSA-N
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Description

Ethyl 6-methylquinazoline-2-carboxylate (CAS 1159976-37-0) is a heterocyclic compound featuring a quinazoline core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring. Its molecular formula is C₁₂H₁₂N₂O₂, with an ethyl ester group at position 2 and a methyl substituent at position 6 (Figure 1). These functional groups confer distinct physicochemical properties, including moderate solubility in organic solvents and reactivity amenable to further derivatization .

The compound is synthesized via condensation reactions of appropriate precursors, though detailed synthetic protocols are proprietary or undisclosed in public literature.

Properties

IUPAC Name

ethyl 6-methylquinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-16-12(15)11-13-7-9-6-8(2)4-5-10(9)14-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFIWISFAUSWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671241
Record name Ethyl 6-methylquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159976-37-0
Record name Ethyl 6-methyl-2-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159976-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methylquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 6-methylquinazoline-2-carboxylate, we compare it with analogous heterocyclic esters, focusing on structural motifs, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features
This compound Quinazoline -COOEt (C2), -CH₃ (C6) High solubility in DMSO; potential kinase inhibition
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Imidazo-pyridazine -Cl (C6), -CH₃ (C2), -COOEt (C3) Enhanced electrophilicity due to Cl; agrochemical applications
Ethyl 2-methylbenzo[d]thiazole-6-carboxylate Benzothiazole -COOEt (C6), -CH₃ (C2) Fluorescence properties; used in material science
Methyl 6-methylbenzo[d]thiazole-2-carboxylate Benzothiazole -COOMe (C2), -CH₃ (C6) Lower lipophilicity vs. ethyl ester; antiviral research
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate Indolizine -COOEt (C7), -Bz (C2), -CH₃ (C6) Extended π-conjugation; photophysical studies

Physicochemical Properties

  • Solubility : The ethyl ester group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to methyl esters (e.g., Methyl 6-methylbenzo[d]thiazole-2-carboxylate) .
  • Reactivity : Chlorinated analogs (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas methyl groups stabilize against oxidation .

Pharmacological Activity

  • Quinazoline Derivatives : this compound’s core aligns with kinase inhibitors (e.g., Gefitinib analogs), though specific activity data remain proprietary .
  • Imidazo-pyridazines : Chlorinated variants show herbicidal activity, attributed to interference with plant enzyme systems .
  • Benzothiazoles : Methyl 6-methylbenzo[d]thiazole-2-carboxylate demonstrates antiviral activity against RNA viruses, linked to thiazole’s ability to mimic nucleobases .

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